molecular formula C4H10O3S B146669 Diethyl sulfite CAS No. 623-81-4

Diethyl sulfite

Cat. No. B146669
Key on ui cas rn: 623-81-4
M. Wt: 138.19 g/mol
InChI Key: NVJBFARDFTXOTO-UHFFFAOYSA-N
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Patent
US07250518B2

Procedure details

5-Chloro-2-hydroxynicotinic acid [11.95 g; Synthetic Comm. (1989), 19, 553] was suspended in thionyl chloride (52 mL) and anhydrous dimethylformamide (2 mL) was added. The suspension was refluxed 3 h, then concentrated under a nitrogen stream to remove the bulk of excess thionyl chloride before adding anhydrous ethanol (30 mL) giving a mixture of the desired ester and diethyl sulfite. The resulting mixture was concentrated in vacuo to remove the ethanol yielding a suspension. The solids were then filtered off and washed with anhydrous diethyl ether (2×10 mL). The combined filtrates were concentrated in vacuo yielding crude product. Purification by silica gel chromatography (ethyl acetate:hexanes 8:92) gave pure title compound (4.75 g).
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].CN(C)C=O.S(O[CH2:23][CH3:24])(OCC)=O.S(Cl)([Cl:27])=O>>[Cl:27][C:5]1[N:4]=[CH:3][C:2]([Cl:1])=[CH:10][C:6]=1[C:7]([O:9][CH2:23][CH3:24])=[O:8]

Inputs

Step One
Name
Quantity
11.95 g
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(OCC)OCC
Step Four
Name
Quantity
52 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the bulk of excess thionyl chloride
ADDITION
Type
ADDITION
Details
before adding anhydrous ethanol (30 mL)
CUSTOM
Type
CUSTOM
Details
giving
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol yielding a suspension
FILTRATION
Type
FILTRATION
Details
The solids were then filtered off
WASH
Type
WASH
Details
washed with anhydrous diethyl ether (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (ethyl acetate:hexanes 8:92)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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